Bis-ethoxydiglycol succinate is a chemical compound with the molecular formula C16H30O8, characterized by its unique structure that includes two ethoxy groups and a succinate moiety. This compound is classified as an amphiphilic ester, which means it possesses both hydrophilic (water-attracting) and lipophilic (oil-attracting) properties. Its structure consists of a central succinic acid unit bonded to two ethoxydiglycol chains, making it suitable for various applications in cosmetic and pharmaceutical formulations due to its ability to enhance solubility and stability of active ingredients .
The synthesis of bis-ethoxydiglycol succinate typically involves the esterification reaction between ethylene glycol derivatives and succinic acid. The reaction can be represented as follows:
This reaction is facilitated by the removal of water, driving the equilibrium towards the formation of the ester. The kinetics and mechanisms of such condensation reactions have been studied extensively in polymer chemistry, particularly concerning the formation of polyesters .
Bis-ethoxydiglycol succinate exhibits several biological activities that make it valuable in cosmetic formulations. It acts primarily as a humectant, helping to retain moisture in the skin, which is critical for maintaining hydration levels. Additionally, it functions as a skin conditioning agent, improving the texture and feel of cosmetic products on the skin. Its amphiphilic nature allows it to stabilize emulsions, enhancing the delivery of active ingredients .
The synthesis of bis-ethoxydiglycol succinate can be achieved through various methods, including:
These methods allow for variations in reaction conditions, such as temperature and catalyst choice, which can influence the yield and purity of the final product .
Bis-ethoxydiglycol succinate finds extensive use in several industries:
Its multifunctional characteristics make it an essential ingredient in formulating effective personal care products .
Several compounds share structural or functional similarities with bis-ethoxydiglycol succinate. Here are some notable examples:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Ethylene Glycol Succinate | Ester | Simple structure; used primarily as a humectant |
| Propylene Glycol Dicaprylate | Ester | Emollient properties; often used in skin care |
| Diethyl Succinate | Ester | Solvent properties; used in various chemical syntheses |
| Glycerol Monostearate | Ester | Emulsifier; commonly used in food and cosmetics |
Uniqueness of Bis-ethoxydiglycol Succinate:
Bis-ethoxydiglycol succinate stands out due to its dual ethoxy groups that enhance its solubility profile compared to simpler esters. Its amphiphilic nature allows it to function effectively as both a humectant and emulsifier, making it particularly valuable in complex formulations where moisture retention and stability are crucial .
Bis-ethoxydiglycol succinate demonstrates exceptional thermodynamic stability across a wide temperature range, making it suitable for various industrial applications requiring thermal resistance. The compound exhibits remarkable stability under normal storage and processing conditions, with no significant decomposition observed below critical temperature thresholds [1].
The thermal stability profile of bis-ethoxydiglycol succinate reveals distinct phases of molecular behavior. Under inert atmospheric conditions, the compound maintains structural integrity up to temperatures of 200-208°C, representing the initial decomposition threshold (T₅%) [2] [3]. This temperature range corresponds to the point where approximately 5% mass loss occurs, marking the onset of thermal degradation processes.
The compound's maximum decomposition rate occurs at elevated temperatures between 420-430°C, indicating substantial thermal resistance compared to many organic esters [2]. This high decomposition temperature suggests strong intramolecular bonding within the succinate backbone and ethoxydiglycol chains, contributing to overall molecular stability.
| Parameter | Value | Reference |
|---|---|---|
| Thermal Stability Range (°C) | Stable up to 200-208 | [2] [3] |
| Decomposition Temperature (°C) | Maximum decomposition at 420-430 | [2] |
| Chemical Stability | Stable under normal conditions | [1] |
| Hazardous Decomposition Products | None reported | [1] |
| Conditions to Avoid | Superheating | [1] |
| Incompatible Materials | None reported | [1] |
The thermal decomposition pathway of bis-ethoxydiglycol succinate follows a predictable mechanism consistent with similar poly(alkylene succinate) compounds. Primary degradation occurs through β-hydrogen bond scission, with secondary decomposition via homolytic scission processes [2]. This dual-pathway degradation mechanism ensures controlled thermal breakdown, minimizing the formation of hazardous byproducts.
Under oxidizing conditions, the compound exhibits slightly reduced thermal stability, with decomposition initiating at 191-197°C [3]. This temperature differential between inert and oxidizing environments indicates sensitivity to oxidative stress, though the magnitude remains within acceptable limits for most commercial applications.
The solubility characteristics of bis-ethoxydiglycol succinate demonstrate distinct patterns correlating with solvent polarity, reflecting the compound's amphiphilic molecular structure. The presence of both hydrophilic ester groups and hydrophobic ethylene glycol chains creates selective solubility behavior across different solvent systems [4].
In polar protic solvents, bis-ethoxydiglycol succinate exhibits variable solubility depending on the specific solvent characteristics. The compound demonstrates complete solubility in ethanol and methanol, attributed to favorable hydrogen bonding interactions between the ester carbonyl groups and hydroxyl functionalities of these alcohols [4] . These interactions overcome the hydrophobic contributions from the alkyl chains, resulting in thermodynamically favorable dissolution.
The compound's behavior in nonpolar solvents reflects the balance between hydrophobic alkyl chains and polar ester functionalities. Complete insolubility in water demonstrates the dominance of hydrophobic character over the polar ester groups [4]. Similarly, hexane, a completely nonpolar solvent, cannot solubilize the compound due to insufficient van der Waals interactions to overcome the polar group contributions [4].
| Solvent Type | Solubility | Polarity | Reference |
|---|---|---|---|
| Water | Insoluble | Polar | [4] |
| Ethanol | Soluble | Polar | [4] |
| Methanol | Soluble | Polar | |
| Isopropanol | Partially soluble | Polar | [6] |
| Acetone | Soluble | Polar | [6] |
| Hexane | Insoluble | Nonpolar | [4] |
| Toluene | Partially soluble | Nonpolar | [6] |
| Chloroform | Soluble | Nonpolar | [6] |
The solubility parameter approach provides quantitative insight into the compound's dissolution behavior. The estimated Hildebrand solubility parameter for bis-ethoxydiglycol succinate falls within the range of 18-22 (cal/cm³)^(1/2), indicating moderate polarity consistent with the observed solubility patterns [7]. This parameter range suggests optimal solubility in solvents with similar cohesive energy densities, explaining the excellent solubility in alcohols and partial solubility in moderately polar systems.
Bis-ethoxydiglycol succinate exhibits moderate surface activity characteristics, positioning it as a functional amphiphilic compound with specific interfacial properties. The compound's surface behavior results from the balance between its hydrophilic succinate core and lipophilic ethoxydiglycol chains, creating measurable surface tension modification capabilities [8].
The hydrophile-lipophile balance (HLB) of bis-ethoxydiglycol succinate approximates 20, indicating predominantly hydrophilic character [9]. This high HLB value correlates with the compound's enhanced water dispersibility and moderate emulsification properties [10] [11]. According to Griffin's method, this HLB range classifies the compound as suitable for oil-in-water emulsification and solubilization applications [10].
Using Davies' calculation method, the HLB can be estimated through group contributions:
Calculated HLB = 7 + (4.8 + 7.8) - (4.75 + 0.95) = 13.9
This calculated value suggests borderline behavior between oil-in-water emulsification and detergent properties [10].
The compound's interfacial tension behavior at oil-water interfaces reflects its amphiphilic nature. While specific interfacial tension values for bis-ethoxydiglycol succinate are not extensively documented, similar succinate esters demonstrate measurable surface activity with interfacial tensions typically ranging from 15-35 mN/m at standard concentrations [12] [13].
Surface tension measurements for aqueous solutions of bis-ethoxydiglycol succinate would be expected to show concentration-dependent behavior following the Gibbs adsorption isotherm. The compound's moderate surface activity suggests critical micelle concentration (CMC) values in the millimolar range, consistent with similar ester-based surfactants [14].
| Property | Value | Reference |
|---|---|---|
| Hydrophile-Lipophile Balance (HLB) | ~20 | [9] |
| Surface Tension (mN/m) | Not specified | [14] |
| Critical Micelle Concentration (CMC) | Not determined | [14] |
| Interfacial Tension (Oil/Water) | Not specified | [12] |
| Wetting Angle (degrees) | Not measured | [14] |
| Foam Stability | Low foaming | [8] |
The compound exhibits enhanced wetting characteristics on hydrophobic surfaces, attributed to its ability to reduce surface tension at solid-liquid interfaces. The moderate HLB value positions bis-ethoxydiglycol succinate as an effective wetting agent for applications requiring improved surface coverage and penetration [11].
Foam stability measurements indicate low foaming tendency, making the compound suitable for applications where excessive foam formation is undesirable [8]. This characteristic results from the balanced molecular structure that provides surface activity without excessive air entrainment.
The viscosity-temperature relationship of bis-ethoxydiglycol succinate follows predictable patterns consistent with liquid organic compounds, exhibiting exponential decrease with increasing temperature. This relationship is critical for processing applications and formulation development requiring specific flow characteristics [15].
The dynamic viscosity of bis-ethoxydiglycol succinate at 25°C measures 0.63 mPa·s, indicating relatively low viscosity compared to many organic esters [9]. This low viscosity facilitates easy handling and processing, contributing to the compound's utility in various applications requiring fluid flow characteristics.
Temperature coefficient analysis reveals the compound follows the Andrade equation for viscosity-temperature dependence:
η = A × exp(B/T)
Where η represents dynamic viscosity, T is absolute temperature, and A and B are compound-specific constants [16] [17].
| Temperature (°C) | Viscosity (mPa·s) | Reference |
|---|---|---|
| 20 | 0.70 | [9] [18] |
| 25 | 0.63 | [9] |
| 30 | 0.56 | [18] |
| 40 | 0.45 | [18] |
| 50 | 0.38 | [18] |
| 60 | 0.32 | [18] |
The activation energy for viscous flow can be calculated from the temperature-dependent viscosity data using the Arrhenius relationship. Based on the observed viscosity-temperature trend, the estimated activation energy approximates 12-15 kJ/mol, indicating moderate temperature sensitivity typical of medium-chain organic esters [19].
Molecular interactions governing viscosity behavior include van der Waals forces between alkyl chains and dipole-dipole interactions between ester groups. The relatively low viscosity reflects weak intermolecular associations, consistent with the compound's liquid state at ambient conditions [15].
The compound exhibits Newtonian flow behavior across typical processing temperature ranges, maintaining proportional relationships between shear stress and shear rate. This characteristic simplifies equipment design and processing calculations for industrial applications [20].
Thermal expansion effects on viscosity follow predictable patterns, with approximately 8-10% viscosity reduction per 10°C temperature increase within the operational range. This temperature sensitivity requires consideration in applications involving significant temperature variations during processing or storage [21].